molecular formula C7H10BrN3OS B12854532 2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide

2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide

Cat. No.: B12854532
M. Wt: 264.15 g/mol
InChI Key: PYFBRIXZARWTAJ-UHFFFAOYSA-N
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Description

2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, disrupting their normal function and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H10BrN3OS

Molecular Weight

264.15 g/mol

IUPAC Name

2-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C7H10BrN3OS/c1-3-5(8)6(12)9-7-11-10-4(2)13-7/h5H,3H2,1-2H3,(H,9,11,12)

InChI Key

PYFBRIXZARWTAJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C)Br

Origin of Product

United States

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